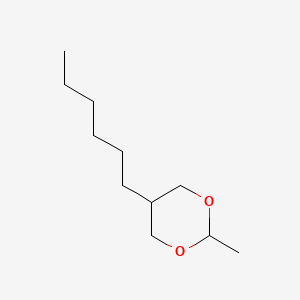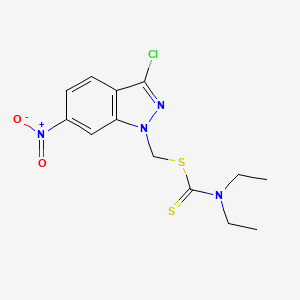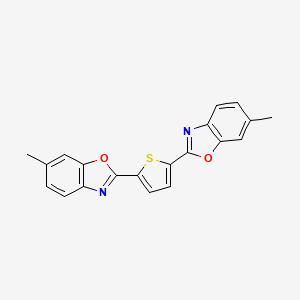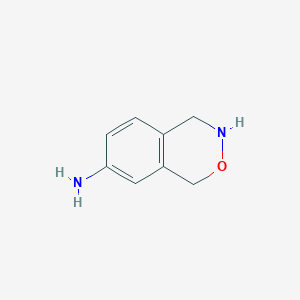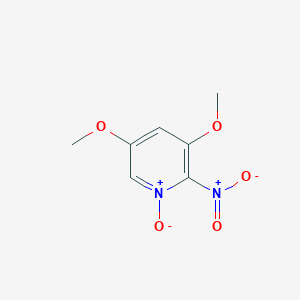
Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide typically involves the nitration of 3,5-dimethoxypyridine followed by oxidation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then oxidized using hydrogen peroxide in glacial acetic acid to form the desired 1-oxide derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways . The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets . The overall effect is a combination of redox modulation and interaction with specific cellular components .
Comparison with Similar Compounds
Pyridine, 3,5-dimethoxy-2-nitro-: Lacks the oxide group at position 1.
Pyridine, 3,5-dimethoxy-4-nitro-: Nitro group at position 4 instead of 2.
Pyridine, 3,5-dimethoxy-2-amino-: Amino group instead of nitro group at position 2.
Uniqueness: Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide is unique due to the presence of both the nitro and oxide groups, which confer distinct chemical reactivity and potential biological activities . The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
18344-57-5 |
|---|---|
Molecular Formula |
C7H8N2O5 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
3,5-dimethoxy-2-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8N2O5/c1-13-5-3-6(14-2)7(9(11)12)8(10)4-5/h3-4H,1-2H3 |
InChI Key |
AAFGLQVCQDGJHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C([N+](=C1)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


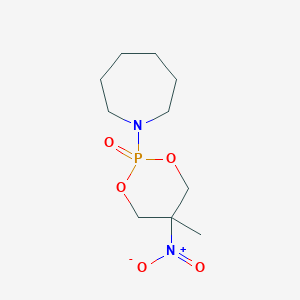
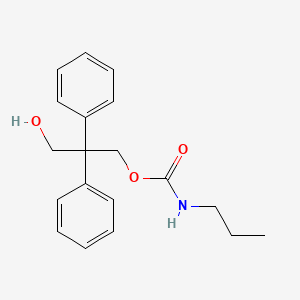

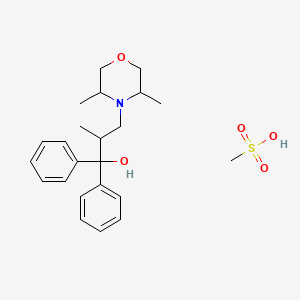

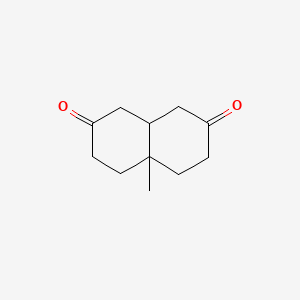
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

